molecular formula C23H20FN3O4S B2514638 (Z)-2-(5-(4-fluorobenzylidene)-2,4-dioxothiazolidin-3-yl)-N-(2-(5-methoxy-1H-indol-3-yl)ethyl)acetamide CAS No. 900135-06-0

(Z)-2-(5-(4-fluorobenzylidene)-2,4-dioxothiazolidin-3-yl)-N-(2-(5-methoxy-1H-indol-3-yl)ethyl)acetamide

Katalognummer B2514638
CAS-Nummer: 900135-06-0
Molekulargewicht: 453.49
InChI-Schlüssel: JEVXRMIAACGAFK-JMIUGGIZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-2-(5-(4-fluorobenzylidene)-2,4-dioxothiazolidin-3-yl)-N-(2-(5-methoxy-1H-indol-3-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C23H20FN3O4S and its molecular weight is 453.49. The purity is usually 95%.
BenchChem offers high-quality (Z)-2-(5-(4-fluorobenzylidene)-2,4-dioxothiazolidin-3-yl)-N-(2-(5-methoxy-1H-indol-3-yl)ethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-(5-(4-fluorobenzylidene)-2,4-dioxothiazolidin-3-yl)-N-(2-(5-methoxy-1H-indol-3-yl)ethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Hypoglycemic Activity

Compounds structurally related to the specified molecule have been synthesized and evaluated for their hypoglycemic activity. For example, novel derivatives containing the 2,4-dioxothiazolidin moiety have shown significant hypoglycemic effects in animal models. These studies involve the design, synthesis, and biological evaluation of such derivatives, highlighting their potential as therapeutic agents for diabetes management (Nikaljea, Choudharia, & Une, 2012).

Antimicrobial Activity

Another area of research application for compounds with similar structural features is their antimicrobial properties. Rhodanine-3-acetic acid derivatives, for example, have been synthesized and tested against a panel of bacteria and fungi, demonstrating significant antimicrobial activity. These findings suggest the potential use of such compounds in developing new antimicrobial agents (Krátký, Vinšová, & Stolaříková, 2017).

Anti-inflammatory and Analgesic Activities

Related research has also explored the anti-inflammatory and analgesic potential of structurally similar compounds. The synthesis and pharmacological evaluation of these compounds have shown promising results in animal models, suggesting their utility in developing new treatments for inflammatory and pain conditions (Khalifa & Abdelbaky, 2008).

Anticancer Activity

Moreover, some derivatives have been synthesized and screened for their anticancer activity. These studies highlight the therapeutic potential of such compounds against various cancer cell lines, providing a foundation for further research into their use as anticancer agents (Havrylyuk, Mosula, Zimenkovsky, Vasylenko, Gzella, & Lesyk, 2010).

Antioxidant Activity

Research into the antioxidant properties of compounds with similar structures has also been conducted. These studies assess the ability of such compounds to scavenge free radicals and protect against oxidative stress, indicating their potential as antioxidant agents (Chkirate, Fettach, Karrouchi, Sebbar, Essassi, Mague, Radi, Faouzi, Adarsh, & Garcia, 2019).

Eigenschaften

IUPAC Name

2-[(5Z)-5-[(4-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN3O4S/c1-31-17-6-7-19-18(11-17)15(12-26-19)8-9-25-21(28)13-27-22(29)20(32-23(27)30)10-14-2-4-16(24)5-3-14/h2-7,10-12,26H,8-9,13H2,1H3,(H,25,28)/b20-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEVXRMIAACGAFK-JMIUGGIZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCNC(=O)CN3C(=O)C(=CC4=CC=C(C=C4)F)SC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)NC=C2CCNC(=O)CN3C(=O)/C(=C/C4=CC=C(C=C4)F)/SC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-(5-(4-fluorobenzylidene)-2,4-dioxothiazolidin-3-yl)-N-(2-(5-methoxy-1H-indol-3-yl)ethyl)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.